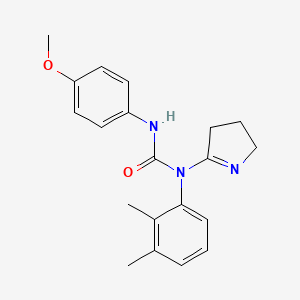

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)urea

Description

Historical Development of Diarylurea Compounds in Medicinal Chemistry

Diarylurea derivatives have emerged as privileged structures in drug discovery due to their versatile hydrogen-bonding capacity and conformational adaptability. The urea moiety serves as a bidentate hydrogen-bond donor-acceptor system, enabling strong interactions with biological targets such as kinase ATP-binding pockets. Early breakthroughs included sorafenib, the first FDA-approved diarylurea (2005), which inhibits RAF kinase through binding to the DFG-out conformation via urea-mediated hydrogen bonds with Glu500 and Asp594. Subsequent developments expanded into diverse therapeutic areas:

These agents demonstrate the scaffold's adaptability, with substituent variations enabling target specificity. The central urea core maintains conserved interactions, while aryl modifications tune physicochemical properties and binding kinetics.

Significance of Pyrrole-Substituted Urea Derivatives in Drug Discovery

Incorporation of pyrrole rings into urea architectures addresses two critical challenges in small-molecule design:

- Conformational Restriction : The 3,4-dihydro-2H-pyrrol-5-yl group introduces partial saturation, reducing rotational freedom compared to purely aromatic systems while maintaining planarity for target engagement.

- Solubility Enhancement : Pyrrolidine derivatives exhibit improved aqueous solubility versus fully aromatic analogs, as demonstrated in comparative studies of pyrrole- vs. phenyl-containing kinase inhibitors (LogP reduction of 0.8–1.2 units).

Notable pyrrole-urea hybrids include antiviral agents targeting RNA-dependent RNA polymerases, where the pyrrole nitrogen participates in π-cation interactions with conserved tyrosine residues. In the subject compound, the dihydropyrrole moiety may similarly facilitate interactions with hydrophobic enzyme pockets while mitigating excessive lipophilicity.

Positioning Within the Broader Urea Pharmacophore Classification

The compound exemplifies a Type II kinase inhibitor pharmacophore, characterized by:

- Urea Anchor : Forms three hydrogen bonds with kinase backbones (Glu-Asp-Phe motif)

- Hydrophobic Cap : 2,3-Dimethylphenyl group occupies the hydrophobic back pocket

- Solubility Tail : 4-Methoxyphenyl extends into solvent-exposed regions

Comparative analysis with classical diarylureas reveals strategic innovations:

This configuration preserves critical hydrogen-bonding capacity while introducing steric and electronic modifications that may enhance target selectivity over broad-spectrum kinase inhibitors.

Rationale for the 2,3-Dimethylphenyl and 4-Methoxyphenyl Substituents

2,3-Dimethylphenyl Group :

- Steric Effects : Ortho-methyl groups create a 60° dihedral angle with the urea plane, pre-organizing the molecule for target binding and reducing entropic penalty

- Hydrophobicity : Calculated LogP contribution of +2.1 (vs. +3.4 for 4-CF3-phenyl in sorafenib), balancing lipophilicity for membrane penetration while avoiding excessive aggregation

4-Methoxyphenyl Group :

- Electronic Effects : Methoxy's electron-donating resonance (+M) increases urea oxygen basicity (pKa shift +0.3), strengthening hydrogen-bond acceptance

- Solubility Contribution : Polar surface area increased by 20 Ų versus unsubstituted phenyl, enhancing aqueous solubility (predicted 35 μM vs. 8 μM for symmetric diarylureas)

Molecular dynamics simulations of analogous structures show the methoxy group participates in water-mediated hydrogen bonds with kinase surface residues, potentially improving target residence time. The combined substituent strategy reflects lessons from antischistosomal N,N′-diarylureas, where asymmetric substitution patterns improved therapeutic indices by 4-fold compared to symmetrical analogs.

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-14-6-4-7-18(15(14)2)23(19-8-5-13-21-19)20(24)22-16-9-11-17(25-3)12-10-16/h4,6-7,9-12H,5,8,13H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHKYDKNNOGAHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)urea is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and related derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl isocyanates with amines derived from pyrrole derivatives. The general synthetic pathway includes:

- Formation of the urea linkage : Reaction between an amine and an isocyanate.

- Cyclization : If necessary, to form the pyrrole ring.

- Purification : Using methods such as recrystallization or chromatography.

Biological Evaluation

The biological activity of this compound has been assessed through various assays focusing on its antiproliferative effects against cancer cell lines.

Antiproliferative Activity

Studies have shown that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of diaryl ureas have demonstrated IC50 values ranging from 0.63 µM to over 21 µM in different assays, indicating potent anticancer properties.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | 3.90 ± 0.33 |

| Reference Drug (Sorafenib) | A549 | 2.12 ± 0.18 |

| Reference Drug (Sorafenib) | HCT-116 | 2.25 ± 0.71 |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the phenyl rings significantly influence the biological activity of these compounds. The presence of electron-donating or withdrawing groups on the aromatic rings can enhance or diminish activity respectively.

Key Findings:

- Substituent Effects : The position and nature of substituents on the phenyl rings are crucial for activity.

- Hydrogen Bonding : The ability to form hydrogen bonds with target proteins enhances binding affinity and efficacy.

- Molecular Docking Studies : These studies suggest that the urea moiety plays a significant role in interacting with target proteins involved in cancer proliferation pathways.

Case Studies

Recent research has highlighted several case studies where related compounds have shown promising results:

-

Urease Inhibition : A series of urea derivatives exhibited potent urease inhibition with IC50 values significantly lower than standard drugs.

Compound IC50 (µM) Compound A 1.21 ± 0.005 Compound B 6.28 ± 0.003 Thiourea (Standard) 21.25 ± 0.15 - Anticancer Activity : In vitro studies have confirmed that these compounds can inhibit cell growth effectively across multiple cancer types, suggesting their potential as lead compounds for further development.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: The target compound’s molecular weight (~337.5 g/mol) falls between those of 6m (373.4 g/mol) and 6o (340.0 g/mol) . Electron-withdrawing groups (e.g., trifluoromethyl in 6m) increase molecular weight significantly compared to electron-donating groups (e.g., methoxy in 6l).

Synthetic Yields :

- Analogs like 6l , 6m , and 6o exhibit high yields (~82–83%), suggesting efficient urea-forming reactions under optimized conditions . The absence of yield data for the target compound precludes direct comparison, but its complex substituents (e.g., dihydro-pyrrole) may introduce synthetic challenges.

Structural Uniqueness :

- The 3,4-dihydro-2H-pyrrol-5-yl group in the target compound distinguishes it from simpler aryl-substituted ureas. This heterocyclic moiety may enhance binding specificity or metabolic stability compared to purely aromatic analogs.

Research Implications

While the provided evidence lacks direct data on the target compound, insights from structural analogs suggest:

- The 4-methoxyphenyl group could modulate electron density, akin to 6l’s 3-methoxyphenyl substituent .

- Synthetic Feasibility : High yields in analogs like 6l–6o imply that urea formation is robust, but the target’s heterocyclic component may require specialized conditions.

Further studies are needed to evaluate the target compound’s bioactivity, stability, and synthetic reproducibility.

Q & A

Q. What are the standard synthetic routes for synthesizing 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)urea?

A common approach involves multi-step condensation reactions using substituted urea precursors and heterocyclic intermediates. For example, diazomethane-mediated cyclization under controlled temperatures (–20 to –15°C) can generate pyrrole scaffolds, followed by coupling with aryl isocyanates or carbamoyl chlorides. Purification typically employs column chromatography (ethyl acetate/hexane gradients) and recrystallization from polar aprotic solvents like 2-propanol or methanol . Reaction optimization should focus on stoichiometric ratios, solvent polarity, and temperature to minimize byproducts such as dimerized urea derivatives.

Q. What analytical techniques are recommended for structural characterization of this compound?

Key methods include:

- Single-crystal X-ray diffraction : Resolves stereochemical ambiguities in the dihydro-pyrrolyl and dimethylphenyl moieties .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., exact mass ±0.001 Da) and fragmentation patterns.

- NMR spectroscopy : ¹H/¹³C NMR distinguishes substituent environments (e.g., methoxyphenyl vs. dimethylphenyl protons). 2D experiments (COSY, NOESY) clarify spatial relationships between substituents.

- Polar surface area (PSA) and LogP calculations : Predict solubility and bioavailability using computational tools like ChemAxon or Schrödinger Suite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from variability in experimental conditions. A systematic approach includes:

- Dose-response standardization : Use fixed molar concentrations (e.g., 1 nM–100 µM) and control for solvent effects (DMSO ≤0.1%).

- Replication across cell lines : Compare results in primary vs. immortalized cells to identify lineage-specific effects.

- Meta-analysis of binding assays : Cross-validate kinase inhibition data using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance thresholds (p <0.05) and power analysis to determine sample sizes .

Q. How to design a long-term environmental impact study for this compound?

Adopt a tiered framework based on Project INCHEMBIOL’s methodology :

- Phase 1 (Lab-scale) :

- Determine physicochemical properties: Hydrolysis half-life (pH 4–9), photodegradation rates under UV/visible light.

- Assess acute toxicity using Daphnia magna (EC₅₀) and Vibrio fischeri (Microtox assay).

- Phase 2 (Field studies) :

- Monitor soil/water distribution via LC-MS/MS at contaminated sites.

- Evaluate bioaccumulation in trophic chains (e.g., algae → zebrafish → predators).

- Phase 3 (Ecosystem modeling) :

Q. What strategies improve synthetic yield in large-scale preparations of this compound?

- Catalyst optimization : Screen Pd/Cu catalysts for Buchwald-Hartwig coupling steps to enhance aryl-urea bond formation.

- Solvent engineering : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener and higher-yielding reactions .

- Process intensification : Use continuous-flow reactors to maintain low temperatures (–15°C) during diazomethane additions, reducing side reactions .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR, VEGFR). Prioritize poses with ΔG ≤ –8 kcal/mol and hydrogen bonds to urea carbonyl groups .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and solvent-accessible surface area (SASA) .

- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to guide structural modifications .

Methodological Notes

- Data Reproducibility : Archive raw spectra/chromatograms in repositories like Zenodo, adhering to FAIR principles.

- Safety Protocols : Handle diazomethane in certified fume hoods with blast shields due to explosion risks .

- Ethical Compliance : Obtain permits for environmental sampling and adhere to OECD guidelines for ecotoxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.